

A Comparative Guide to Halogen Bonding in Iodo- and Bromo-Substituted Imidazoles

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Compound of Interest

Compound Name: 2-Iodoimidazole

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For: Researchers, scientists, and drug development professionals

Abstract

Halogen bonding (XB) has emerged as a powerful noncovalent interaction for rational drug design and crystal engineering.[1][2][3] The imidazole scaffold, a ubiquitous feature in pharmaceuticals, provides an excellent platform for leveraging this interaction. The choice of halogen—typically iodine or bromine—is a critical design element that significantly modulates the strength, directionality, and overall impact of the halogen bond. This guide provides an in-depth, objective comparison of iodo- and bromo-substituted imidazoles as halogen bond donors, supported by experimental data and detailed protocols to empower researchers in their molecular design endeavors.

The Fundamental Principle: Understanding the σ -Hole

At the heart of halogen bonding lies a region of positive electrostatic potential on the halogen atom, located opposite the covalent bond (R-X, where X = I, Br).[1][4] This region, termed the " σ -hole," arises from the anisotropic distribution of electron density around the halogen.[4][5] It acts as an electrophilic region that can interact favorably with a Lewis base, such as the lone pair of a nitrogen atom in a protein backbone or another imidazole molecule.[1][6]

The key difference between iodine and bromine stems from their atomic properties. Iodine, being larger and more polarizable than bromine, possesses a more positive and pronounced σ -hole.[7][8][9][10] This fundamental distinction is the primary driver for the observed differences in their halogen bonding capabilities. Computational studies consistently show that the maximum electrostatic potential of the σ -hole increases with the atomic number of the halogen ($I > Br > Cl$).[9]

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